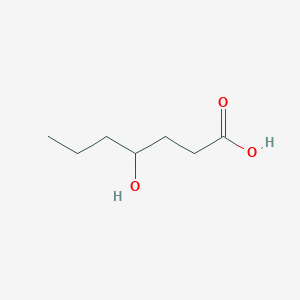
4-Hydroxyheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyheptanoic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It has a molecular formula of C7H14O3 and is characterized by a seven-carbon chain with a hydroxyl group attached to the fourth carbon and a carboxyl group at the end of the chain . This compound is relatively hydrophobic and practically insoluble in water .
Métodos De Preparación
4-Hydroxyheptanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 4-hydroxyheptanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the hydrolysis of 4-hydroxyheptanoate esters under acidic or basic conditions . Industrial production methods often utilize biocatalytic processes involving recombinant strains of bacteria such as Pseudomonas putida, which can convert suitable precursors into this compound .
Análisis De Reacciones Químicas
4-Hydroxyheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxoheptanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-hydroxyheptanol.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid catalysts for esterification. Major products formed from these reactions include 4-oxoheptanoic acid, 4-hydroxyheptanol, and various esters .
Aplicaciones Científicas De Investigación
4-Hydroxyheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyheptanoic acid involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, making it a valuable compound for studying metabolic functions .
Comparación Con Compuestos Similares
4-Hydroxyheptanoic acid can be compared with other similar compounds such as 4-hydroxyhexanoic acid and 4-hydroxyoctanoic acid. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific reactivity and hydrophobicity, make it distinct from its analogs .
Similar compounds include:
- 4-Hydroxyhexanoic acid
- 4-Hydroxyoctanoic acid
- 4-Hydroxybutanoic acid
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
4-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-6(8)4-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
Clave InChI |
MYCCAWPBMVOJQF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


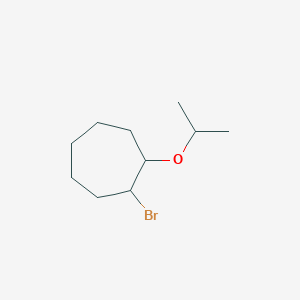
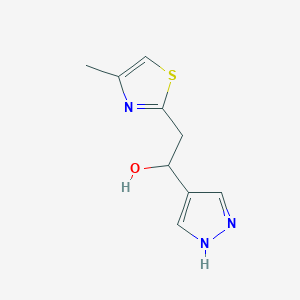
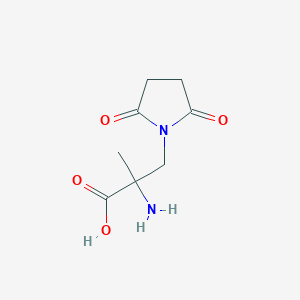
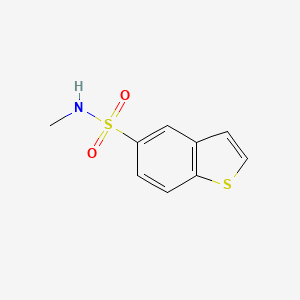
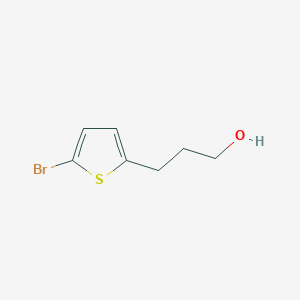
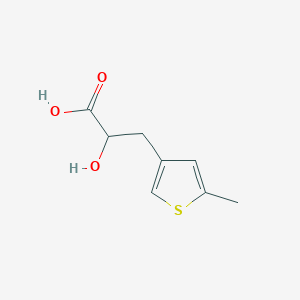
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
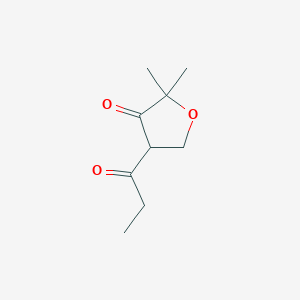
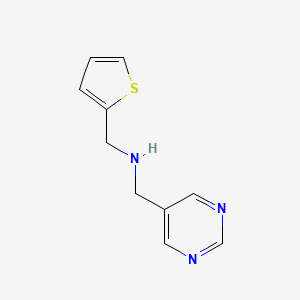
![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
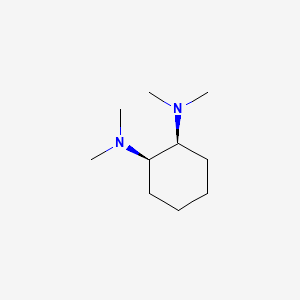
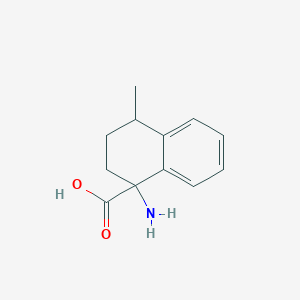
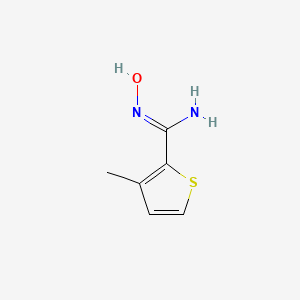
![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)
